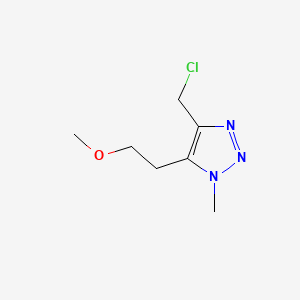
4-(chloromethyl)-5-(2-methoxyethyl)-1-methyl-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(chloromethyl)-5-(2-methoxyethyl)-1-methyl-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group, a methoxyethyl group, and a methyl group attached to the triazole ring
Vorbereitungsmethoden
The synthesis of 4-(chloromethyl)-5-(2-methoxyethyl)-1-methyl-1H-1,2,3-triazole can be achieved through several synthetic routes. One common method involves the reaction of 4-(chloromethyl)-1-methyl-1H-1,2,3-triazole with 2-methoxyethylamine under appropriate conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
4-(chloromethyl)-5-(2-methoxyethyl)-1-methyl-1H-1,2,3-triazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The triazole ring can undergo reduction reactions to form dihydrotriazoles using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(chloromethyl)-5-(2-methoxyethyl)-1-methyl-1H-1,2,3-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-(chloromethyl)-5-(2-methoxyethyl)-1-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The methoxyethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
4-(chloromethyl)-5-(2-methoxyethyl)-1-methyl-1H-1,2,3-triazole can be compared with other similar compounds, such as:
4-(chloromethyl)-1-methyl-1H-1,2,3-triazole: Lacks the methoxyethyl group, which may affect its solubility and biological activity.
5-(2-methoxyethyl)-1-methyl-1H-1,2,3-triazole: Lacks the chloromethyl group, which may reduce its reactivity in substitution reactions.
4-(chloromethyl)-5-methyl-1H-1,2,3-triazole: Lacks the methoxyethyl group, which may influence its chemical properties and applications.
The uniqueness of this compound lies in the combination of the chloromethyl, methoxyethyl, and methyl groups, which confer distinct chemical and biological properties to the compound.
Eigenschaften
Molekularformel |
C7H12ClN3O |
|---|---|
Molekulargewicht |
189.64 g/mol |
IUPAC-Name |
4-(chloromethyl)-5-(2-methoxyethyl)-1-methyltriazole |
InChI |
InChI=1S/C7H12ClN3O/c1-11-7(3-4-12-2)6(5-8)9-10-11/h3-5H2,1-2H3 |
InChI-Schlüssel |
QFTUTDYLUMHNNG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(N=N1)CCl)CCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4,4-Dimethylcyclohexyl)methyl]morpholine](/img/structure/B13546425.png)
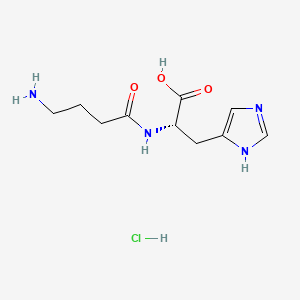
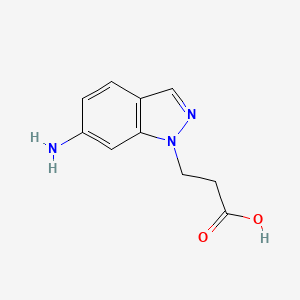
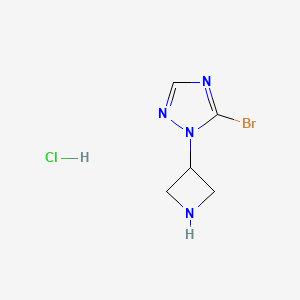
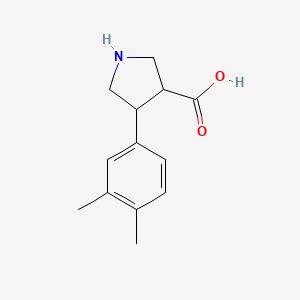
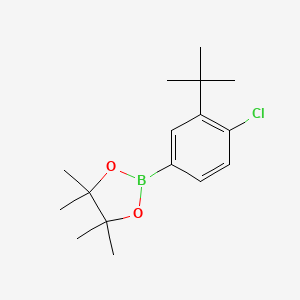
![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperidin-3-ol](/img/structure/B13546448.png)


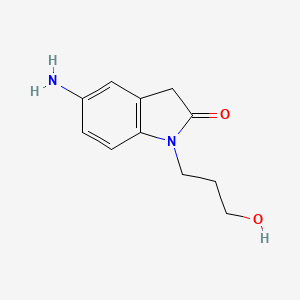
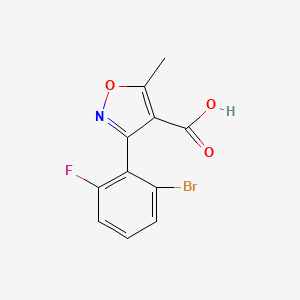
![6-chloro-N-(4-cyano-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B13546497.png)


